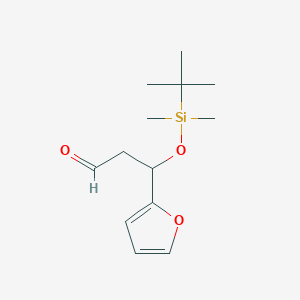
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal is an organic compound that features a furan ring, a propanal group, and a tert-butyldimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The furan ring can be introduced through various methods, including the use of furan derivatives or direct furan ring formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactions and optimized reaction conditions to maximize yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyldimethylsilyloxy group.
Major Products
Oxidation: 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanoic acid.
Reduction: 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways involving furan derivatives.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal would depend on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, it may interact with specific enzymes or receptors, though detailed studies would be required to elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanol: The reduced form of the compound.
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanoic acid: The oxidized form of the compound.
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.
Uniqueness
3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and can be selectively removed under specific conditions. This makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H22O3Si |
|---|---|
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(furan-2-yl)propanal |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12(8-9-14)11-7-6-10-15-11/h6-7,9-10,12H,8H2,1-5H3 |
InChI-Schlüssel |
LHSAVEPWENWQCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
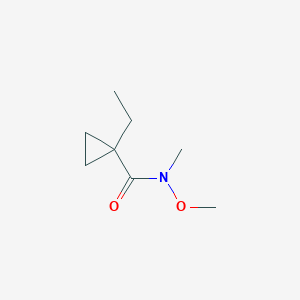
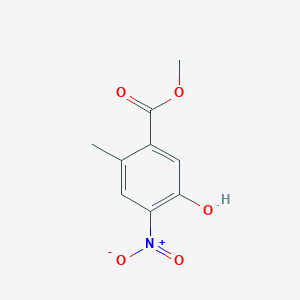
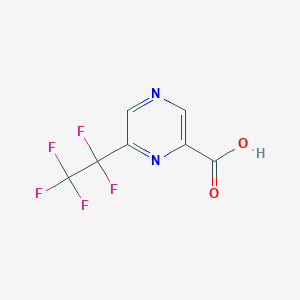
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
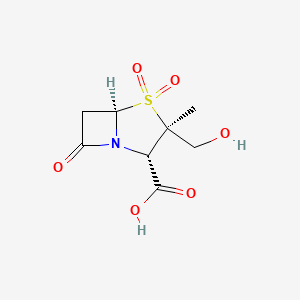
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
